molecular formula C17H18O2 B173183 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- CAS No. 115781-08-3

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-

Cat. No. B173183
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-UHFFFAOYSA-N
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Patent
US07321050B2

Procedure details

To the crude 1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene (18.07 g) in dry CH2Cl2 (100 mL) at −78° C. under N2 was added BBr3 (5.2 mL, 55 mmol) dropwise. After the reaction was stirred at −78° C. for 1 h, the temperature was allowed to rise to room temperature and the reaction mixture was stirred at room temperature for 2 days. Water was added to quench the reaction, followed by 20% NaOH to adjust pH>12. The organic layer was removed and the aqueous layer was washed with hexane (2×100 mL). The aqueous layer was acidified with 6N HCl to pH 1 and extracted with ether (3×200 mL). The organic layer was separated and washed with water (50 mL) and brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of ether gave a red syrup. Recrystallization with chloroform yielded pure stilbene product 20B (6.92 g) as a white crystal. The mother liquid was concentrated and the residue was recrystallized once more to afford an additional 2.5 g of 20B (total 9.42 g, 67.7% over two steps). 1HNMR (CDCl3, ppm): δ 1.38 (d, J=7.3 Hz, 6H), 3.46 (hept., J=7.3 Hz, 1H), 4.80 (s, 2H), 6.50 (s, 2H), 6.92 (d, J=17.2 Hz, 1H), 6.97 (d, J=17.2 Hz, 1H), 7.25 (m, 1H), 7.34 (m, 2H), 7.52 (m, 2H).
Name
1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene
Quantity
18.07 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67.7%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:6]=[C:7]([O:12]C)[C:8]=1[CH:9]([CH3:11])[CH3:10].B(Br)(Br)Br.O.[OH-].[Na+]>C(Cl)Cl>[C:16]1([CH:15]=[CH:14][C:5]2[CH:4]=[C:3]([OH:2])[C:8]([CH:9]([CH3:10])[CH3:11])=[C:7]([OH:12])[CH:6]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene
Quantity
18.07 g
Type
reactant
Smiles
COC=1C=C(C=C(C1C(C)C)OC)C=CC1=CC=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
the aqueous layer was washed with hexane (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of ether
CUSTOM
Type
CUSTOM
Details
gave a red syrup
CUSTOM
Type
CUSTOM
Details
Recrystallization with chloroform yielded pure stilbene product 20B (6.92 g) as a white crystal
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized once more

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=1C=C(C(=C(C1)O)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 67.7%
YIELD: CALCULATEDPERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.